A Technical Guide to 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride: Physicochemical Properties and Synthetic Utility
A Technical Guide to 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride: Physicochemical Properties and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core represents a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] The presence of orthogonal halogen atoms (bromine and chlorine) and a reactive aldehyde group provides a versatile platform for constructing complex molecular architectures and performing extensive structure-activity relationship (SAR) studies. This guide provides a detailed examination of its core physicochemical properties, with a specific focus on the precise determination of its molecular weight and exact mass. Furthermore, it outlines a robust analytical workflow for identity and purity confirmation and discusses its strategic applications in the synthesis of novel chemical entities.
The Strategic Value of Halogenated Pyridines in Medicinal Chemistry
The pyridine ring is a cornerstone of modern drug design, featured in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing aqueous solubility. The strategic incorporation of halogen atoms onto this scaffold profoundly influences a molecule's physicochemical profile:
-
Modulation of Lipophilicity: Halogens increase lipophilicity, which can enhance membrane permeability and improve oral absorption.
-
Metabolic Blocking: The introduction of a halogen, particularly chlorine, at a metabolically susceptible position can block oxidative metabolism, thereby increasing the compound's half-life. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in drug design.[2][3]
-
Enhanced Binding Interactions: Halogen atoms can participate in specific, high-affinity interactions with biological targets known as halogen bonds, which can significantly improve binding potency and selectivity.
5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a prime example of a building block designed to leverage these principles. The distinct electronic properties of bromine and chlorine, combined with the synthetic versatility of the aldehyde, make it a valuable intermediate for creating diverse chemical libraries aimed at a wide range of biological targets.
Core Physicochemical Properties: Molecular Weight vs. Exact Mass
A precise understanding of a compound's mass is fundamental for its identification and characterization. It is critical to distinguish between molecular weight (the average mass based on natural isotopic abundance) and exact mass (the mass calculated from the most abundant isotope of each element). For high-resolution mass spectrometry (HRMS), the exact mass is the key parameter for unambiguous formula determination.
Calculation of Exact Mass
The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms.
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Free Base (C₆H₃BrClNO):
-
6 x Carbon (¹²C) = 6 x 12.000000 = 72.000000 Da
-
3 x Hydrogen (¹H) = 3 x 1.007825 = 3.023475 Da
-
1 x Bromine (⁷⁹Br) = 1 x 78.918338 = 78.918338 Da
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1 x Chlorine (³⁵Cl) = 1 x 34.968853 = 34.968853 Da
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1 x Nitrogen (¹⁴N) = 1 x 14.003074 = 14.003074 Da
-
1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915 Da
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Total Exact Mass (Free Base) = 218.908655 Da
-
-
Hydrochloride Salt (C₆H₃BrClNO · HCl):
-
Exact Mass of Free Base = 218.908655 Da
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1 x Hydrogen (¹H) = 1.007825 Da
-
1 x Chlorine (³⁵Cl) = 34.968853 Da
-
Total Exact Mass (Hydrochloride Salt) = 254.885333 Da
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Summary of Physicochemical Data
The following table summarizes the key quantitative data for both the hydrochloride salt and its corresponding free base.
| Property | 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride | 5-Bromo-4-chloro-pyridine-3-carbaldehyde (Free Base) |
| Synonym | 5-bromo-4-chloronicotinaldehyde hydrochloride[4] | 5-bromo-4-chloronicotinaldehyde[5][6] |
| CAS Number | 2056110-56-4[4] | 1060802-24-5[5][7] |
| Molecular Formula | C₆H₄BrCl₂NO | C₆H₃BrClNO[5][7] |
| Molecular Weight | 256.91 g/mol [4] | 220.45 g/mol [5][6][7] |
| Exact Mass | 254.885333 Da | 218.908655 Da |
| Monoisotopic Mass | 254.885333 Da | 218.908655 Da |
Structural Information and Visualization
Chemical Structure
The structure below illustrates the protonated pyridine nitrogen forming an ionic bond with the chloride counter-ion.
Caption: Chemical structure of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.
Key Structural Identifiers
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InChI (Hydrochloride Salt): 1S/C6H3BrClNO.ClH/c7-5-2-9-1-4(3-10)6(5)8;/h1-3H;1H[4]
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InChIKey (Hydrochloride Salt): ROXOSXBSRHVOEY-UHFFFAOYSA-N[4]
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SMILES (Free Base): O=CC1=C(Cl)C(Br)=CN=C1[7]
Recommended Analytical Workflow
Ensuring the identity, purity, and stability of a reactive starting material is paramount in drug development.[8] The aldehyde functionality, in particular, can be susceptible to oxidation. The following self-validating workflow is recommended for the characterization of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.
Caption: Recommended analytical workflow for compound validation.
Experimental Protocols
1. Purity Assessment by HPLC-UV:
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Objective: To determine the purity of the material and identify any related impurities.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Rationale: This standard reverse-phase method effectively separates the polar analyte from non-polar impurities. The acidic mobile phase ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.
2. Identity Confirmation by High-Resolution Mass Spectrometry (HRMS):
-
Objective: To confirm the elemental composition by measuring the exact mass.
-
Instrumentation: LC-QTOF or LC-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Analysis: The observed m/z for the protonated free base [M+H]⁺ should be compared to the calculated exact mass (219.91648 Da).
-
Rationale: HRMS provides unambiguous confirmation of the chemical formula. The characteristic isotopic pattern of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a secondary layer of confirmation that is highly definitive.
3. Structural Elucidation by NMR Spectroscopy:
-
Objective: To confirm the precise arrangement of atoms and functional groups.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
¹H NMR: Expect signals for the aldehyde proton (~10 ppm), two distinct aromatic protons on the pyridine ring (~8-9 ppm), and a broad signal for the N-H proton.
-
¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm) and six distinct aromatic carbons.
-
Rationale: NMR is the gold standard for structural confirmation. The chemical shifts and coupling patterns of the protons provide definitive proof of the substitution pattern on the pyridine ring.
Applications in Drug Development
The true value of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride lies in its synthetic versatility.
-
Reductive Amination: The aldehyde group is an ideal electrophile for reductive amination reactions.[9] By reacting it with a diverse library of primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride), chemists can rapidly generate large libraries of substituted aminomethyl-pyridines. This is a robust and widely used strategy for exploring SAR around a core scaffold.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino groups at this position, providing another vector for molecular diversification. The chlorine at the 4-position is generally less reactive under these conditions, allowing for selective functionalization.
-
Scaffold for Complex Heterocycles: The aldehyde can participate in condensation reactions to form more complex fused heterocyclic systems, further expanding the accessible chemical space from this single starting material. Similar halogenated pyridine aldehydes have been instrumental in the synthesis of novel antibacterial agents and other potential therapeutics.[10]
Conclusion
5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is more than a simple chemical; it is a strategically designed tool for medicinal chemists. Its well-defined physicochemical properties, particularly its exact mass, provide a solid foundation for its use in synthesis. The compound's three distinct functionalization points—the aldehyde, the bromo group, and the chloro group—offer a powerful platform for the rational design and synthesis of novel small molecules. By leveraging its reactivity, researchers in drug development can efficiently navigate chemical space to optimize potency, selectivity, and pharmacokinetic properties, accelerating the journey from a starting material to a potential drug candidate.
References
-
Appchem. (n.d.). 5-bromo-4-chloropyridine-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
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G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]
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Wang, S., et al. (2021). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. Retrieved from [Link]
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
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Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]
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LookChem. (n.d.). methyl 3-bromo-5-chloropyridine-4-carboxylate — Chemical Substance Information. Retrieved from [Link]
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MDPI. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
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